molecular formula C17H21F3N2O3 B2595894 N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 1351641-72-9

N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2595894
CAS No.: 1351641-72-9
M. Wt: 358.361
InChI Key: NYRYGGPEURWXPH-UHFFFAOYSA-N
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Description

N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethyl)phenyl]ethanediamide is a high-purity chemical compound designed for research and development applications. This molecule incorporates an ethanediamide linker connecting a 2-cyclohexyl-2-hydroxyethyl moiety with a [4-(trifluoromethyl)phenyl] group. The presence of the trifluoromethyl (CF3) group on the aromatic ring is a significant feature, as this substituent is widely utilized in medicinal chemistry and drug discovery for its ability to fine-tune key properties of lead compounds . The introduction of fluorine atoms or fluorinated groups, such as CF3, is a established strategy to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, thereby improving the potential for oral bioavailability and membrane permeability . The cyclohexyl and hydroxyethyl segments of the molecule can contribute to its overall conformational flexibility and potential for hydrogen bonding. This combination of structural features makes this ethanediamide derivative a valuable building block or intermediate for researchers working in various fields, including the synthesis of novel pharmaceutical candidates, the development of agrochemicals, and as a probe in chemical biology for investigating protein-ligand interactions. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O3/c18-17(19,20)12-6-8-13(9-7-12)22-16(25)15(24)21-10-14(23)11-4-2-1-3-5-11/h6-9,11,14,23H,1-5,10H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRYGGPEURWXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyclohexyl-2-hydroxyethyl intermediate: This can be achieved through the reaction of cyclohexylamine with ethylene oxide under controlled conditions.

    Introduction of the ethanediamide moiety: This step involves the reaction of the intermediate with an appropriate diacid chloride or anhydride.

    Attachment of the trifluoromethyl-substituted phenyl group: This can be done through a nucleophilic aromatic substitution reaction using a trifluoromethyl-substituted phenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide groups can be reduced to amines under suitable conditions.

    Substitution: The trifluoromethyl-substituted phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of new functional groups on the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethyl)phenyl]ethanediamide exhibit significant anticancer properties. Studies have shown that the trifluoromethyl group enhances the lipophilicity of the compound, allowing for better cell membrane penetration and potentially leading to improved efficacy against cancer cells.

A notable study demonstrated that derivatives of this compound could inhibit tumor growth in vitro and in vivo, suggesting its potential as a lead compound for developing new anticancer therapies .

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The presence of the hydroxyethyl group is believed to play a crucial role in modulating inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory disorders .

Agricultural Applications

2.1 Pesticidal Properties

Due to its chemical structure, this compound has been evaluated for use as a pesticide. The trifluoromethyl group is known to enhance biological activity against pests while providing stability against environmental degradation .

Field trials have indicated that formulations containing this compound can effectively reduce pest populations without adversely affecting non-target species, making it an environmentally friendly option for pest management.

Material Science

3.1 Polymer Additives

In material science, the compound has been explored as an additive in polymer formulations. Its unique properties can improve the thermal stability and mechanical strength of polymers, making it suitable for applications in coatings and composites .

Case Studies

Application Area Study Reference Findings
Medicinal Chemistry Demonstrated anticancer activity in vitro and in vivo models.
Anti-inflammatory Showed potential in reducing inflammation markers in animal models.
Agricultural Science Effective pest control with minimal impact on non-target organisms.
Material Science Enhanced thermal stability in polymer formulations.

Mechanism of Action

The mechanism of action of N’-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethyl)phenyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Functional Group Impact on Properties

  • Trifluoromethyl (–CF₃) : Present in both the target compound and VM-6 , this group increases lipophilicity and resistance to oxidative metabolism. However, VM-6’s additional nitrate ester may confer vasodilatory properties, absent in the target compound.
  • Hydroxyethyl (–CH₂CH₂OH) vs. Chloro (–Cl) : The target’s hydroxyethyl group enhances hydrogen bonding and solubility compared to the chloro substituent in 3-chloro-N-phenyl-phthalimide , which is tailored for polymer synthesis due to its planar phthalimide ring and electron-withdrawing –Cl.
  • Ethanediamide vs. Carboxamido/Sulfonamide : The ethanediamide backbone in the target compound offers conformational flexibility, whereas VM-6’s carboxamido and the patent compound’s sulfonamide provide rigid binding motifs for target engagement.

Research Findings and Implications

  • Solubility and Bioavailability : The hydroxyethyl group in the target compound may improve aqueous solubility compared to VM-6’s lipophilic biphenyl system .
  • Metabolic Stability : The cyclohexyl group in the target could reduce metabolic degradation rates relative to VM-6’s methyl and nitrate groups.
  • Structural Complexity vs. Function: The patent compound demonstrates that increased complexity (e.g., oxazolidinone rings) can enhance target specificity but complicates synthesis.

Biological Activity

N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethyl)phenyl]ethanediamide is a compound of interest in pharmacology due to its potential biological activities. This article will explore its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

The compound can be synthesized through various organic reactions involving cyclohexyl and trifluoromethyl groups. The structure consists of a cyclohexyl moiety attached to a hydroxyethyl group, which is further connected to a phenyl ring substituted with trifluoromethyl. The general molecular formula is C22H26F3N3O2C_{22}H_{26}F_3N_3O_2.

The biological activity of this compound primarily involves modulation of various biochemical pathways. Research indicates that compounds with similar structures often exhibit:

  • Antioxidant properties: They can scavenge free radicals, reducing oxidative stress.
  • Anti-inflammatory effects: They may inhibit pro-inflammatory cytokines and pathways.
  • Antimicrobial activity: Certain derivatives have shown effectiveness against various microbial strains.

Case Studies

  • Hair Growth Stimulation : A study demonstrated that a related compound significantly stimulated hair growth in C3H mice and reduced sebum production in Syrian hamsters. This suggests potential applications in dermatology, particularly for conditions like alopecia .
  • Anti-inflammatory Effects : In vitro studies indicated that the compound could reduce levels of inflammatory markers in cell cultures, suggesting its utility in treating inflammatory diseases .
  • Antimicrobial Activity : A series of tests revealed that derivatives of this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential as a therapeutic agent against infections .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeModel UsedResult Summary
Compound AHair GrowthC3H Mouse ModelSignificant increase in hair follicles
Compound BAnti-inflammatoryHuman Cell LinesReduced cytokine levels
Compound CAntimicrobialVarious Bacterial StrainsEffective against multiple strains

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, compounds with similar structures generally exhibit:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High volume distribution due to lipophilicity.
  • Metabolism : Primarily hepatic metabolism with potential for active metabolites.
  • Excretion : Renal excretion as conjugated metabolites.

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